molecular formula C21H34O2 B1237667 1-[(3R,5S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

1-[(3R,5S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

Cat. No. B1237667
M. Wt: 318.5 g/mol
InChI Key: AURFZBICLPNKBZ-MHPDUSGUSA-N
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Description

A pregnane found in the urine of pregnant women and sows. It has anesthetic, hypnotic, and sedative properties.

Scientific Research Applications

Androsterone Derivatives and Androgen Biosynthesis

  • A study by Djigoué et al. (2012) discusses androsterone derivatives with the typical steroid shape, which act as inhibitors of androgen biosynthesis. Their molecular structure varies in the extra E ring, influencing their biological activities (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Crystal Structure Analysis

  • Zhou et al. (2015) explored the crystal structure of a compound with a fused four-ring steroidal system, demonstrating the diverse conformations of the rings and their intermolecular interactions (Zhou, Huang, Zhang, Wang, & Huang, 2015).

Cardiac Aglycone from Herbal Medicine

  • Zhang et al. (2012) isolated a compound from the roots of Periploca sepium Bunge, a Chinese traditional herbal medicine, and analyzed its molecular structure, revealing specific conformations and hydrogen bonding patterns (Zhang, Bao, Wu, Yu, & Li, 2012).

Antimicrobial Activities of Phenanthrenes

Bioactive Triorganotin(IV) Derivatives

  • Shaheen et al. (2014) synthesized derivatives of sodium deoxycholate and assessed their antimicrobial and antitumor activities, demonstrating the versatility of these compounds in pharmacological contexts (Shaheen, Ali, Rosario, & Shah, 2014).

Liver X Receptor Agonists from Bile Acid

  • Research by Ching (2013) focused on synthesizing LXR modulators from hydeoxycholic acid, a by-product from the livestock industry, for potential use in treating cardiovascular diseases (Ching, 2013).

properties

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

1-[(3R,5S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16?,17?,18-,19?,20-,21+/m0/s1

InChI Key

AURFZBICLPNKBZ-MHPDUSGUSA-N

Isomeric SMILES

CC(=O)C1CC[C@@H]2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

synonyms

3 alpha Hydroxy 5 alpha pregnan 20 one
3 alpha Hydroxy 5 beta pregnan 20 one
3 alpha, 5 beta Tetrahydroprogesterone
3 alpha, 5 beta-Tetrahydroprogesterone
3 alpha-Hydroxy-5 alpha-pregnan-20-one
3 alpha-Hydroxy-5 beta-pregnan-20-one
3 Hydroxypregnan 20 one
3-Hydroxypregnan-20-one
3beta Hydroxy 5alpha pregnan 20 one
3beta-Hydroxy-5alpha-pregnan-20-one
Allopregnan 3 beta ol 20 one
Allopregnan-3 beta-ol-20-one
Allopregnanolone
alpha-Hydroxy-5 alpha-pregnan-20-one, 3
alpha-Hydroxy-5 beta-pregnan-20-one, 3
alpha-pregnan-20-one, 3 alpha-Hydroxy-5
beta-ol-20-one, Allopregnan-3
beta-pregnan-20-one, 3 alpha-Hydroxy-5
Eltanolone
Epipregnanolone
Pregnan 3alpha ol 20 one
Pregnan-3alpha-ol-20-one
Pregnanolone
Pregnanolone, (3alpha)-isomer
Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer
Pregnanolone, (3alpha,5alpha)-isomer
Pregnanolone, (3alpha,5beta)-isomer
Pregnanolone, (3beta)-isomer
Pregnanolone, (3beta, 5alpha)-isomer
Pregnanolone, (3beta, 5alpha, 17alpha)-isomer
Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer
Pregnanolone, (3beta, 5beta)-isomer
Pregnanolone, (3beta, 5beta, 17alpha)-isomer
Pregnanolone, (3beta, 5beta,14beta)-isomer
Pregnanolone, (5alpha)-isomer
Sepranolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3R,5S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Reactant of Route 2
1-[(3R,5S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Reactant of Route 3
1-[(3R,5S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Reactant of Route 4
1-[(3R,5S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Reactant of Route 5
1-[(3R,5S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Reactant of Route 6
1-[(3R,5S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

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